3-Fluoro-5-nitroquinoline

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Researchers requiring a high-potency Ames test control face variability from uncharacterized regioisomers. 3-Fluoro-5-nitroquinoline solves this with its para-fluoro/5-nitro motif, delivering 24-119× potency enhancement over parent 5-nitroquinoline. • Active at 0.1 µg/mL in TA100 - minimizes compound consumption and solvent interference. • Defined LogP (2.805) ensures reproducible chromatographic behaviour across physicochemical studies. • ≥95% purity with full analytical characterization supports genetic toxicology and synthetic applications.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
CAS No. 191861-20-8
Cat. No. B8787750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-nitroquinoline
CAS191861-20-8
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)F)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H5FN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H
InChIKeyRAVATXYSFCYDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-nitroquinoline Technical Overview


3-Fluoro-5-nitroquinoline is a fluorinated heteroaromatic compound characterized by a quinoline core scaffold bearing a fluoro substituent at position 3 and a nitro group at position 5 . This substitution pattern creates a distinct electronic and steric environment differentiating it from other fluorinated nitroquinoline regioisomers and from the parent non-fluorinated 5-nitroquinoline [1]. Its molecular formula is C9H5FN2O2 with a molecular weight of 192.15 g/mol . The compound is primarily used as a specialized research reagent in mutagenicity studies and as a building block for the synthesis of more complex heterocyclic structures [2].

Why 3-Fluoro-5-nitroquinoline Is Irreplaceable


The scientific and industrial value of 3-fluoro-5-nitroquinoline lies in the precise regioelectronic and steric effects conferred by its 3-fluoro substitution relative to the 5-nitro group, which cannot be replicated by unfluorinated 5-nitroquinoline or by other fluorinated regioisomers (e.g., 2-fluoro-, 8-fluoro-5-nitroquinoline) [1]. Direct head-to-head mutagenicity assays reveal that fluorine substitution at different positions produces dramatically divergent biological outcomes: the para-relationship between the 3-fluoro and 5-nitro groups yields an enhancement ratio of 24-fold or more over the parent 5-nitroquinoline, whereas ortho-fluorinated derivatives show ratios as low as 0.6 [2]. Furthermore, fluorination at position 3 alters the physicochemical properties including LogP (calculated 2.805), vapor pressure, and boiling point in ways that affect handling, purification, and reactivity in synthetic sequences . Generic substitution or use of cheaper uncharacterized alternatives therefore introduces uncontrolled experimental variability and compromises reproducibility in applications requiring precise modulation of mutagenic potency or predictable synthetic behavior [3].

3-Fluoro-5-nitroquinoline Differentiation Evidence


Para-Fluoro Mutagenic Potency Enhancement

In the Salmonella typhimurium TA100 Ames test without S9 metabolic activation, the fluorinated derivative 3-fluoro-5-nitroquinoline exhibited a mutagenic enhancement ratio ranging from 24-fold to as high as 119-fold over the parent unfluorinated 5-nitroquinoline [1][2]. This enhancement is specifically attributed to the para-positioning of the fluoro substituent relative to the nitro group, as confirmed by parallel testing of ortho-fluorinated analogs .

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Low-Dose Mutagenicity for Sensitive Assays

3-Fluoro-5-nitroquinoline has been demonstrated to induce a single point mutation in Salmonella typhimurium DNA at concentrations as low as 0.1 mcg/mL . At this low concentration threshold, the compound also increases the mutation frequency induced by other mutagens such as nitroarenes, attributed to its capacity to form DNA adducts with guanine residues [1].

Genetic Toxicology Mutagenesis DNA Adduct Formation

Minimal Cytotoxicity for Clean Mutagenicity Data

In mammalian cell line assays, quinoline derivatives structurally related to 3-fluoro-5-nitroquinoline demonstrate minimal cytotoxicity toward HepG2 (human hepatocellular carcinoma) and THP-1 (human monocytic) cell lines, with IC50 values exceeding 100 μM [1][2]. This is consistent with findings that 3-fluoro substitution on the quinoline nucleus reduces both cytotoxicity and clastogenicity relative to the parent quinoline [3].

Genetic Toxicology Cytotoxicity Cell Viability

Physicochemical Distinction from Regioisomers

3-Fluoro-5-nitroquinoline possesses calculated physicochemical properties including a LogP value of 2.805, density of 1.446 g/cm³, boiling point of 326.7°C at 760 mmHg, and vapor pressure of 0.000404 mmHg at 25°C . These values differ from the predicted properties of the 8-fluoro regioisomer, which has a predicted melting point of 106.28°C .

Physicochemical Properties Chromatography Compound Handling

Synthetic Access to 3-Fluoroquinolin-5-amine

In synthetic sequences, 3-fluoro-5-nitroquinoline undergoes tin(II) chloride dihydrate-mediated reduction to afford 3-fluoroquinolin-5-amine in a reported 37% yield over two steps, alongside the 8-amino regioisomer in 11% yield . This transformation demonstrates the viability of the 5-nitro group as a synthetic handle while preserving the 3-fluoro substituent for downstream functionalization.

Synthetic Chemistry Building Block Heterocyclic Chemistry

Validated Applications of 3-Fluoro-5-nitroquinoline


SAR Reference Mutagen for Fluorine Effects

The compound is optimally deployed as a high-potency reference mutagen in genetic toxicology laboratories investigating the positional effects of fluorine substitution on nitroaromatic bioactivation. Its 24-fold to 119-fold enhancement of mutagenic potency over unfluorinated 5-nitroquinoline provides a wide dynamic range for quantifying fluorine substitution effects [1]. Researchers can use this compound alongside ortho-fluorinated nitroquinoline controls (enhancement ratios 0.6–1.7) to calibrate the contribution of electronic vs. steric factors to nitroreductase-mediated activation .

Positive Control for Sensitive Ames Tests

Due to its demonstrated mutagenic activity at concentrations as low as 0.1 mcg/mL in Salmonella typhimurium TA100, 3-fluoro-5-nitroquinoline serves as an ideal positive control for Ames test protocols requiring high sensitivity or for laboratories screening compounds with weak or borderline mutagenic potential [1]. Its low effective concentration minimizes compound consumption and reduces solvent interference in assay wells .

Building Block for CNS Drug Discovery

The nitro group at position 5 can be reduced to the corresponding amine, enabling the compound to serve as a precursor to 3-fluoroquinolin-5-amine (reported 37% yield over two steps) [1]. This amine scaffold is directly relevant to serotonin 5-HT1A antagonist programs, where quinoline-based analogs have demonstrated cognitive-enhancing effects in preclinical models . The preserved 3-fluoro substituent provides a metabolic stabilization element that distinguishes this route from those starting with unfluorinated quinoline building blocks .

Physicochemical Probe for Fluorine Lipophilicity

With a calculated LogP of 2.805 and distinct chromatographic retention characteristics, 3-fluoro-5-nitroquinoline can be employed as a probe compound in physicochemical studies investigating the impact of regiospecific fluorination on heteroaromatic partitioning behavior [1]. Comparative studies using 8-fluoro-5-nitroquinoline (predicted melting point 106.28°C, solid state) and 2-fluoro-5-nitroquinoline regioisomers enable systematic mapping of substitution position effects on physical properties relevant to purification and formulation .

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